molecular formula C26H20N4O2S2 B2544575 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene CAS No. 379246-89-6

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene

Cat. No.: B2544575
CAS No.: 379246-89-6
M. Wt: 484.59
InChI Key: DCKRRFLFUPGJMK-UHFFFAOYSA-N
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Description

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a complex organic compound that features a naphthalene core substituted with two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the thieno[2,3-d]pyrimidin-4-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidin-4-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated naphthalene compounds.

Scientific Research Applications

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share the thieno[2,3-d]pyrimidin-4-yl moiety and exhibit similar chemical properties.

    Naphthalene derivatives: Compounds with a naphthalene core and various substituents.

Uniqueness

2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is unique due to the specific combination of the naphthalene core and the thieno[2,3-d]pyrimidin-4-yl groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specialized applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-[7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxynaphthalen-2-yl]oxy-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O2S2/c1-13-15(3)33-25-21(13)23(27-11-29-25)31-19-7-5-17-6-8-20(10-18(17)9-19)32-24-22-14(2)16(4)34-26(22)30-12-28-24/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKRRFLFUPGJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)C=CC(=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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